![molecular formula C20H16N6 B12215738 3-(2,5-Dimethylphenyl)-7-phenyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyr imidine](/img/structure/B12215738.png)
3-(2,5-Dimethylphenyl)-7-phenyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyr imidine
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Overview
Description
3-(2,5-Dimethylphenyl)-7-phenyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[5,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a pyrazolo[5,4-d]pyrimidine core with various substituents, makes it an interesting subject for scientific research.
Preparation Methods
The synthesis of 3-(2,5-Dimethylphenyl)-7-phenyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .
Chemical Reactions Analysis
3-(2,5-Dimethylphenyl)-7-phenyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and dimethylphenyl groups, using reagents like halogens or alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
3-(2,5-Dimethylphenyl)-7-phenyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Due to its biological activity, it is being investigated for its potential therapeutic applications, including anticancer and antimicrobial properties.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 3-(2,5-Dimethylphenyl)-7-phenyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and leading to various biological effects. The pathways involved in its mechanism of action include the inhibition of cell proliferation, induction of apoptosis, and modulation of signal transduction pathways .
Comparison with Similar Compounds
3-(2,5-Dimethylphenyl)-7-phenyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Triazolopyrimidine derivatives:
Biological Activity
The compound 3-(2,5-Dimethylphenyl)-7-phenyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine is a notable member of the hydropyrazolo-triazolo-pyrimidine class of heterocyclic compounds. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Structural Characteristics
The molecular formula of this compound is C21H18N6 with a molecular weight of 354.4 g/mol. The unique structural arrangement includes:
- A hydropyrazolo core.
- A triazolo ring fused with a pyrimidine moiety.
- Substituents that enhance lipophilicity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notable activities include:
- Kinase Inhibition : The compound has been identified as a potential inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.
- Antiproliferative Effects : In vitro studies have demonstrated that it shows potent antiproliferative activity against cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) with IC50 values ranging from 0.3 to 24 µM depending on the specific analog and target.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Interaction : It binds to and inhibits specific kinases involved in cancer progression, particularly CDK2.
- Signal Transduction Modulation : By interacting with cellular receptors, it can influence downstream signaling pathways that regulate cell growth and apoptosis.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
Table 1: Summary of Biological Activities
Compound Name | Target | Activity | IC50 Value |
---|---|---|---|
3-(2,5-Dimethylphenyl)-7-phenyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine | CDK2 | Inhibition | 0.3 - 24 µM |
Compound 5i | EGFR/VGFR2 | Dual Inhibition | 0.3 µM (EGFR), 7.60 µM (VGFR2) |
Similar Pyrazolo Derivatives | Various Kinases | Anticancer Activity | Variable |
Study Insights
- A study highlighted that derivatives with similar structures showed varying degrees of potency against multiple cancer targets. For instance, compound 5i was noted for its dual inhibition capabilities against EGFR and VGFR2 while effectively inhibiting tumor growth in MCF-7 models .
- Molecular docking studies have been conducted to elucidate binding affinities and mechanisms of action against CDK2/cyclin A2 complexes. These studies suggest that the specific substitution patterns on the hydropyrazolo core are critical for enhancing binding affinity and selectivity .
Properties
Molecular Formula |
C20H16N6 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
10-(2,5-dimethylphenyl)-5-phenyl-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C20H16N6/c1-13-8-9-14(2)17(10-13)26-19-16(11-22-26)20-24-23-18(25(20)12-21-19)15-6-4-3-5-7-15/h3-12H,1-2H3 |
InChI Key |
IONQAABTJADXLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C3=C(C=N2)C4=NN=C(N4C=N3)C5=CC=CC=C5 |
Origin of Product |
United States |
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